molecular formula C20H20FN3O4S B2604449 N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 921555-57-9

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2604449
CAS No.: 921555-57-9
M. Wt: 417.46
InChI Key: BSBCHXTVNNOERI-UHFFFAOYSA-N
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Description

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide is a synthetic small molecule featuring a pyridazinone core, a structure of high interest in medicinal chemistry. Compounds based on the pyridazinone scaffold have been identified as inhibitors of protein-protein interactions, such as those involving the protein arginine methyltransferase PRMT5 and its substrate adaptor proteins . The 6-oxopyridazinone moiety is a key pharmacophore known to enable binding to specific cysteine residues on target proteins, suggesting a potential mechanism for modulating enzyme function . The molecular structure of this compound, which integrates a 4-ethoxyphenyl group and a 2-fluorobenzenesulfonamide tail, is engineered to explore selectivity and potency in disrupting critical biological pathways. Its primary research value lies in its potential as a chemical probe for studying signal transduction, epigenetic regulation, and other cellular processes controlled by specific protein complexes. Researchers can utilize this compound for in vitro binding assays, mechanistic studies on enzyme inhibition, and structure-activity relationship (SAR) investigations to develop novel therapeutic candidates. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4S/c1-2-28-16-9-7-15(8-10-16)18-11-12-20(25)24(23-18)14-13-22-29(26,27)19-6-4-3-5-17(19)21/h3-12,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBCHXTVNNOERI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyridazinone core, followed by the introduction of the ethoxyphenyl group and the fluorobenzenesulfonamide moiety. Common reagents and conditions used in these steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyridazinone core and sulfonamide group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns
Compound Name Core Structure Substituent on Pyridazinone Linker Type Sulfonamide/Amide Group Reference
Target Compound Pyridazinone 4-Ethoxyphenyl Ethyl 2-Fluorobenzenesulfonamide N/A
4-(3-Benzyloxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone Benzyloxy None (direct attachment) Benzenesulfonamide
2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(antipyrine)acetamide (6e) Pyridazinone 4-Benzylpiperidin-1-yl Acetamide Benzenesulfonamide
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one (5a) Pyridazinone 4-(Methylthio)benzyl None Methylthio group

Key Observations :

  • The target’s 4-ethoxyphenyl substituent differs from benzyloxy (5a, ) and methylthio (5a, ) groups. Ethoxy’s electron-donating nature may increase pyridazinone ring stability compared to sulfur-containing analogs.
  • Linker flexibility : The ethyl chain in the target allows greater conformational freedom than the rigid acetamide linker in compound 6e .
Sulfonamide Functionalization
  • The target’s 2-fluorobenzenesulfonamide contrasts with unsubstituted benzenesulfonamides in compounds 5a and 6e . Fluorination often enhances lipophilicity and resistance to oxidative metabolism .
  • Example 53 () features a 2-fluoro-N-isopropylbenzamide, highlighting fluorine’s role in optimizing binding interactions, though its core (pyrazolo[3,4-d]pyrimidin) differs significantly from pyridazinone .
Pharmacological Implications

While biological data for the target is unavailable, analogs provide insights:

  • Antiviral Potential: Benzo[d]thiazole-sulfonamide hybrids () show antiviral activity, suggesting pyridazinone-sulfonamide hybrids may share similar mechanisms .
  • Formyl Peptide Receptor Modulation: Pyridazinone thioderivatives () target formyl peptide receptors, implying the target’s fluorosulfonamide could enhance receptor affinity .
  • Antipyretic/Anti-inflammatory Activity: Antipyrine hybrids () indicate pyridazinone’s versatility in hybrid drug design .

Data Table: Comparative Analysis of Key Features

Feature Target Compound 5a () 6e () 5a ()
Pyridazinone Substituent 4-Ethoxyphenyl Benzyloxy 4-Benzylpiperidin-1-yl 4-(Methylthio)benzyl
Linker Ethyl Direct attachment Acetamide Direct attachment
Sulfonamide/Amide 2-Fluorobenzenesulfonamide Benzenesulfonamide Benzenesulfonamide Methylthio group
Synthetic Yield Not reported Moderate (via alkylation) 62% (via coupling) 46% (via alkylation)
Potential Bioactivity Hypothesized enzyme inhibition Antiviral (analogs) Antipyretic (hybrids) Formyl peptide receptor

Biological Activity

N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-fluorobenzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H25N5O3S
  • Molecular Weight : 395.5 g/mol

The compound features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : The compound can bind to specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation : It potentially influences gene expression related to immune responses and cellular proliferation.

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer models. A study demonstrated that modifications in the pyridazinone structure enhanced cytotoxicity against specific cancer cell lines .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Pyridazinone derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators . This activity could be beneficial for treating chronic inflammatory diseases.

Antimicrobial Properties

Some studies have indicated that compounds with similar structures possess antimicrobial properties, making them candidates for developing new antibiotics . The sulfonamide group is particularly noted for its antibacterial activity.

Case Studies and Research Findings

Several studies have explored the biological activities of pyridazinone derivatives:

  • Study on Anticancer Activity :
    • A derivative similar to the target compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer effects .
  • Anti-inflammatory Research :
    • In vivo studies demonstrated that a related pyridazinone significantly reduced edema in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Evaluation :
    • A comparative study highlighted the antimicrobial efficacy of several pyridazinone derivatives against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) lower than conventional antibiotics .

Data Summary Table

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction of edema in animal models
AntimicrobialEffective against Gram-positive bacteria

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